![molecular formula C20H25N3O4S B3005175 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 2309780-54-7](/img/structure/B3005175.png)
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide" is a heterocyclic compound that contains a sulfonamido moiety. Such compounds are of significant interest due to their potential pharmacological properties, including antibacterial and anti-inflammatory activities. The presence of a sulfonamide group is a common feature in many therapeutic agents, and modifications to this core structure can lead to a variety of biological activities .
Synthesis Analysis
The synthesis of heterocyclic compounds with a sulfonamido moiety often involves the reaction of a precursor with various active methylene compounds. For instance, the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate can be reacted to produce pyran, pyridine, and pyridazine derivatives . Similarly, the N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives can lead to the creation of selective ligands for receptors such as the 5-HT7 receptor, indicating that the synthesis of such compounds can be tailored for specific biological targets .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of different substituents on the heterocyclic core can significantly influence the binding affinity and selectivity towards biological targets. For example, the introduction of a cyclopropyl group in the N-alkylated arylsulfonamides has been shown to contribute to the selectivity for the 5-HT7 receptor . The molecular docking studies of heterocyclic sulfonamides against enzymes like dihydrofolate reductase further underscore the importance of molecular structure in determining the inhibitory potential of these compounds .
Chemical Reactions Analysis
Heterocyclic sulfonamides can undergo various chemical reactions, which are essential for the diversification of their biological activities. The reactivity of the precursor hydrazone towards hydrazine derivatives to give pyrazole and oxazole derivatives is one example of the chemical transformations these compounds can undergo . Additionally, the treatment of precursors with urea, thiourea, and guanidine hydrochloride can furnish pyrimidine and thiazine derivatives, expanding the chemical space of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic sulfonamides, such as solubility, stability, and pharmacokinetic profiles, are critical for their development as therapeutic agents. For instance, the synthesis of N-acylated sulfonamide sodium salts as prodrugs for COX-2 inhibitors has been explored to improve pharmacological profiles and physicochemical properties suitable for oral and parenteral administration . The introduction of fluorine atoms can also affect the chemical shifts and splitting patterns in NMR spectra, which is important for the structure elucidation of these compounds .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. Pyrazole derivatives, which this compound is a part of, have been found to possess diverse biological activities . .
Mode of Action
Pyrazole derivatives are known for their diverse pharmacological effects
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives , it is likely that multiple pathways are affected
Result of Action
Given the diverse biological activities of pyrazole derivatives , it is likely that the compound has multiple effects at the molecular and cellular level
Eigenschaften
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c24-28(25,16-6-7-19-20(12-16)27-11-1-10-26-19)21-8-9-23-18(15-4-5-15)13-17(22-23)14-2-3-14/h6-7,12-15,21H,1-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNDNJKMRKLQLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NCCN3C(=CC(=N3)C4CC4)C5CC5)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.